Cefotiam hexetil hydrochloride is a prodrug of the cephalosporin antibiotic cefotiam, classified as a second-generation cephalosporin. It exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. As a beta-lactam antibiotic, its mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins, which are crucial for maintaining cell wall integrity .
Cefotiam hexetil hydrochloride belongs to the class of beta-lactam antibiotics, specifically under the subclass of cephalosporins. This classification indicates its structural characteristics and its mode of action against bacterial infections.
The synthesis of cefotiam hexetil hydrochloride involves several key steps:
The synthesis process is advantageous for industrial production due to its simplicity and high yield, ensuring that the final product meets the required purity standards.
Cefotiam hexetil hydrochloride has a complex molecular structure characterized by multiple functional groups typical of cephalosporin antibiotics. Its molecular formula is , with a molecular weight of approximately 525.63 g/mol .
InChI=1S/C27H37N9O7S3.2ClH/c1-15(42-27(40)43-18-7-5-4-6-8-18)41-24(39)21-16(13-46-26-31-32-33-35(26)10-9-34(2)3)12-44-23-20(22(38)36(21)23)30-19(37)11-17-14-45-25(28)29-17;;/h14-15,18,20,23H,4-13H2,1-3H3,(H2,28,29)(H,30,37);2*1H/t15?,20-,23-;;/m1../s1
This detailed structural representation aids in understanding its chemical behavior and interactions.
Cefotiam hexetil hydrochloride undergoes several important chemical reactions:
Cefotiam hexetil hydrochloride functions primarily by inhibiting the final cross-linking stage in peptidoglycan synthesis during bacterial cell wall formation. This inhibition occurs through its binding affinity to penicillin-binding proteins (PBPs), disrupting cell wall integrity and leading to bacterial lysis and death .
Cefotiam hexetil hydrochloride appears as a white to off-white crystalline powder. It is soluble in water and exhibits stability under various conditions.
Key chemical properties include:
Analytical methods such as High Performance Liquid Chromatography (HPLC) are utilized for purity assessments, typically showing high purity levels exceeding 98% .
Cefotiam hexetil hydrochloride has several notable applications in scientific research:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: